molecular formula C9H8N4O2S B2710140 2-(5-Pyridin-4-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetamide CAS No. 86560-24-9

2-(5-Pyridin-4-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetamide

Cat. No.: B2710140
CAS No.: 86560-24-9
M. Wt: 236.25
InChI Key: JKEMGFUGBMGHHI-UHFFFAOYSA-N
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Description

2-(5-Pyridin-4-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetamide is a heterocyclic compound that features a pyridine ring fused with an oxadiazole ring and an acetamide group. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

Mechanism of Action

Target of Action

Compounds containing 1,3,4-oxadiazole cores have been reported to exhibit a broad biological activity spectrum .

Mode of Action

It’s worth noting that 1,3,4-oxadiazole derivatives have been reported to exhibit various biological activities, including antibacterial, antifungal, analgesic, anti-inflammatory, antiviral, anticancer, antihypertensive, anticonvulsant, and anti-diabetic properties . The interaction of Oprea1_731437 with its targets and the resulting changes would depend on the specific biological activity exhibited by this compound.

Biochemical Pathways

Given the broad spectrum of biological activities associated with 1,3,4-oxadiazole derivatives , it can be inferred that Oprea1_731437 may interact with multiple biochemical pathways, leading to various downstream effects.

Result of Action

Given the broad spectrum of biological activities associated with 1,3,4-oxadiazole derivatives , it can be inferred that Oprea1_731437 may induce various molecular and cellular changes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-Pyridin-4-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetamide typically involves the cyclization of appropriate hydrazides with carbon disulfide in the presence of a base, followed by the reaction with pyridine derivatives. The reaction conditions often include refluxing in solvents like ethanol or acetonitrile .

Industrial Production Methods: the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through recrystallization or chromatographic techniques .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Investigated for its antimicrobial properties against various bacterial and fungal strains.

    Medicine: Explored for its anticancer activity, particularly against certain cancer cell lines.

Comparison with Similar Compounds

    1,3,4-Oxadiazole Derivatives: These compounds share the oxadiazole ring and exhibit similar biological activities.

    Pyridine Derivatives: Compounds with a pyridine ring often show antimicrobial and anticancer properties.

Uniqueness: 2-(5-Pyridin-4-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetamide is unique due to the combination of the pyridine and oxadiazole rings with the acetamide group, which may enhance its biological activity and specificity compared to other similar compounds .

Properties

IUPAC Name

2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N4O2S/c10-7(14)5-16-9-13-12-8(15-9)6-1-3-11-4-2-6/h1-4H,5H2,(H2,10,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKEMGFUGBMGHHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C2=NN=C(O2)SCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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